molecular formula C11H12ClFN4O4 B12406014 2-Chloro-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-6-methoxy-9H-purine

2-Chloro-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-6-methoxy-9H-purine

Cat. No.: B12406014
M. Wt: 318.69 g/mol
InChI Key: UCJFUCMRTLLOEN-ZBFRNQRKSA-N
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Description

2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine is a synthetic nucleoside analogIt is a halogenated derivative of 2′-deoxyadenosine, which has been modified to improve its pharmacokinetic properties .

Preparation Methods

The synthesis of 2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine involves several steps. One common method includes the reaction of a 2-chloro-6-substituted purine with a protected and activated 2-deoxy-2-fluoro-D-arabinofuranose. This reaction is typically carried out in the presence of a base such as ammonia . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and function. This results in the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective against rapidly dividing cells .

Comparison with Similar Compounds

2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine is unique due to its halogenated structure, which enhances its pharmacokinetic properties compared to other nucleoside analogs. Similar compounds include:

These compounds share structural similarities but differ in their specific modifications, leading to variations in their biological activity and pharmacokinetic profiles.

Properties

Molecular Formula

C11H12ClFN4O4

Molecular Weight

318.69 g/mol

IUPAC Name

(2R,4R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H12ClFN4O4/c1-20-9-6-8(15-11(12)16-9)17(3-14-6)10-5(13)7(19)4(2-18)21-10/h3-5,7,10,18-19H,2H2,1H3/t4-,5-,7?,10-/m1/s1

InChI Key

UCJFUCMRTLLOEN-ZBFRNQRKSA-N

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3[C@@H](C([C@H](O3)CO)O)F)Cl

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)Cl

Origin of Product

United States

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